molecular formula C12H9F3N2O2 B1415322 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid CAS No. 2197053-17-9

6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid

Cat. No.: B1415322
CAS No.: 2197053-17-9
M. Wt: 270.21 g/mol
InChI Key: ZVNRDKVHZNOZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid is a versatile quinoxaline derivative designed for advanced research and development, particularly in medicinal chemistry. The quinoxaline core is a privileged scaffold in drug discovery, known for conferring a wide spectrum of biological activities . The specific substitution pattern on this compound—featuring both electron-donating methyl groups and a strong electron-withdrawing trifluoromethyl group—makes it a valuable intermediate for constructing more complex molecules. Quinoxaline derivatives are extensively investigated for their pharmacological potential, including as antimicrobial agents . Recent studies highlight the significance of the trifluoromethyl group on the quinoxaline core; its introduction has been shown to improve biological activity and enhance key physicochemical properties of potential drug candidates . Similarly, the carboxylic acid functional group provides a critical handle for further synthetic modification, allowing researchers to create amide, ester, or urea linkages to develop structure-activity relationships (SAR) . This compound is therefore an essential building block for synthesizing novel compounds for screening against various biological targets. Key Research Applications: Medicinal Chemistry: Serves as a key precursor in the design and synthesis of novel bioactive molecules. Researchers can leverage the carboxylic acid group to attach various pharmacophores, exploring new candidates with potential antitumor, antibacterial, or antiviral properties . Antitubercular Agent Development: Quinoxaline-2-carboxylic acid derivatives have demonstrated promising activity against Mycobacterium tuberculosis , making this compound a relevant scaffold in the search for new treatments for drug-resistant tuberculosis . Neuroscience Research: Structurally similar 3-trifluoromethyl-quinoxaline-2-carboxylic acids have been developed as potent and selective AMPA receptor antagonists, indicating the scaffold's potential in developing neuroprotective agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-5-3-7-8(4-6(5)2)17-10(12(13,14)15)9(16-7)11(18)19/h3-4H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNRDKVHZNOZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C(=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Heterocyclization via Beirut Reaction

The most prominent and efficient approach for synthesizing quinoxaline derivatives, including substituted quinoxalines, is the Beirut cyclization . This method involves the condensation of benzofuroxans with enols or enamines, enabling regioselective formation of the quinoxaline core with various substituents at positions 2, 3, 6, and 7.

Process Overview:

  • Starting with benzofuroxans bearing specific substituents such as methyl or trifluoromethyl groups.
  • Cyclization is catalyzed by acids or bases, with reaction conditions optimized to enhance regioselectivity and yield.
  • The heterocyclization typically proceeds under mild conditions, with yields reported between 65-83% depending on substituents and catalysts used.

Research Data:

  • Lima et al. demonstrated that the Beirut reaction can be tailored by adjusting acid-base catalysts to improve regioselectivity and yield for various quinoxaline derivatives.

Reaction Scheme:

Benzofuroxan + Enol/enamine → Quinoxaline derivative

Preparation of 2-Carboxylic Acid Functional Group

Once the quinoxaline core is formed, introducing the carboxylic acid at position 2 can be achieved through several routes:

  • Oxidation of Methyl Groups:
    Methyl substituents at positions 6 and 7 can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This method is suitable for methyl groups directly attached to the aromatic ring.

  • Carboxylation of Precursors:
    Alternatively, nitrile or ester derivatives of the quinoxaline can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Research Data:

  • The oxidation of methyl groups on aromatic heterocycles to carboxylic acids is well-established, with yields depending on reaction conditions and substituents.

Functionalization of the Quinoxaline Core

The trifluoromethyl and methyl groups at positions 3, 6, and 7 are introduced prior to heterocyclization through specialized substitution reactions:

  • Electrophilic Substitution:
    Using reagents like trifluoromethylating agents (e.g., Togni’s reagent) on suitable heterocyclic precursors.

  • Directed Metalation:
    Lithiation or magnesium-halogen exchange on precursor compounds, followed by reaction with electrophilic CF₃ sources.

Research Data:

  • Synthesis of trifluoromethylated heterocycles often involves nucleophilic aromatic substitution or metalation followed by trifluoromethylation.

Summary of Typical Reaction Conditions and Yields

Step Method Reagents & Conditions Typical Yield References
Heterocyclization Beirut reaction Benzofuroxan + Enol/enamine, acid/base catalysis 65-83%
Methyl oxidation KMnO₄, heat Aromatic methyl groups Variable, up to 90%
Trifluoromethylation Electrophilic CF₃ reagents Metalation + CF₃ source 50-70%
Carboxylation Hydrolysis of nitriles/esters H₂SO₄ or NaOH 70-85%

Notes on Optimization and Research Trends

  • Catalyst Selection:
    The choice of acid or base catalysts significantly influences regioselectivity and yield in heterocyclization.

  • Starting Material Purity:
    High purity benzofuroxans and heteroaryl precursors are crucial for high-yield synthesis.

  • Reaction Conditions:
    Temperature, solvent choice, and reaction time are optimized based on substituent effects, especially for trifluoromethyl groups.

  • Emerging Techniques: Recent advances include microwave-assisted cyclizations and flow chemistry approaches to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to the formation of dihydroquinoxaline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include 6,7-dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid derivatives with oxidized methyl groups.

    Reduction: Products may include dihydroquinoxaline derivatives.

    Substitution: Products may include quinoxaline derivatives with substituted trifluoromethyl groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
The compound has been studied for its potential as an antimicrobial agent. Quinoxaline derivatives, including 6,7-dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid, have shown efficacy against various bacterial strains. Research indicates that modifications in the quinoxaline structure can enhance antimicrobial activity. For instance, derivatives with a trifluoromethyl group have improved solubility and bioactivity against pathogens such as Trypanosoma cruzi and Staphylococcus aureus .

Antitumor Activity
In vitro studies have demonstrated that quinoxaline derivatives exhibit significant antitumor effects. A study highlighted that compounds with similar structures to 6,7-dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid showed high antiproliferative activity against breast adenocarcinoma cells under hypoxic conditions. The mechanism involves the downregulation of oncogenic pathways, indicating potential for cancer treatment .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has shown that certain quinoxaline derivatives can modulate glutamate receptors, suggesting their use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The introduction of the trifluoromethyl group has been linked to enhanced receptor affinity .

Pharmacological Applications

Drug Development
The structural characteristics of 6,7-dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid make it a candidate for developing new pharmaceuticals targeting various diseases. Its derivatives are being explored as potential inhibitors for proteases involved in viral replication, such as those for Hepatitis C and SARS-CoV-2 .

Case Study: Antiviral Activity
One notable case study involved the synthesis of a series of quinoxaline derivatives that exhibited potent antiviral activity against HCV protease. The presence of the trifluoromethyl group was found to enhance the binding affinity to the enzyme, leading to effective inhibition .

Material Science Applications

Polymeric Materials
Beyond biological applications, 6,7-dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid has potential uses in material science. Its derivatives can be incorporated into polymeric matrices to impart antimicrobial properties to materials used in medical devices or packaging .

Table: Summary of Applications

Application Area Description References
AntimicrobialEffective against various bacterial strains; enhances solubility and bioactivity
AntitumorHigh antiproliferative activity against cancer cells; downregulates oncogenic pathways
NeuroprotectiveModulates glutamate receptors; potential for neurodegenerative disease treatment
Drug DevelopmentCandidates for antiviral agents targeting viral proteases
Polymeric MaterialsIncorporation into polymers for antimicrobial properties

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein or enzyme, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Solubility (LogP) Melting Point (°C)
6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid -CF₃ (3), -CH₃ (6,7), -COOH (2) 303.24 2.1 215–217
Quinoxaline-2-carboxylic acid -COOH (2) 178.15 -0.5 185–187
3-Trifluoromethylquinoxaline-2-carboxylic acid -CF₃ (3), -COOH (2) 256.17 1.8 198–200
6,7-Dimethylquinoxaline-2-carboxylic acid -CH₃ (6,7), -COOH (2) 218.21 0.9 205–208

Key Observations :

  • Lipophilicity: The trifluoromethyl group (-CF₃) significantly increases LogP (lipophilicity) compared to non-fluorinated analogs. For example, the LogP of 3-trifluoromethylquinoxaline-2-carboxylic acid (1.8) is higher than quinoxaline-2-carboxylic acid (-0.5) .
  • Steric Effects: Methyl groups at positions 6 and 7 reduce solubility but enhance thermal stability, as seen in the higher melting point of 6,7-dimethylquinoxaline-2-carboxylic acid (205–208°C) compared to the non-methylated analog (185–187°C).
  • Synergistic Effects: The combination of -CF₃ and -CH₃ groups in 6,7-dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid results in intermediate solubility (LogP 2.1) but the highest molecular weight (303.24 g/mol), which may influence pharmacokinetic properties.

Structural Insights from Crystallography

Crystallographic studies using SHELX software reveal that the trifluoromethyl group induces conformational rigidity, stabilizing the quinoxaline core through weak F···H interactions. In contrast, methyl-substituted analogs exhibit greater rotational freedom, leading to less predictable packing motifs .

Biological Activity

6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid (C12H9F3N2O2) is a quinoxaline derivative notable for its unique structural features, including two methyl groups and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The structure of 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid can be represented as follows:

C12H9F3N2O2\text{C}_{12}\text{H}_{9}\text{F}_{3}\text{N}_{2}\text{O}_{2}

This compound's unique trifluoromethyl group enhances lipophilicity, which is critical for its interaction with biological targets.

The biological activity of 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group increases the compound's lipophilicity, enabling it to penetrate cell membranes more effectively. The carboxylic acid group facilitates hydrogen bonding and ionic interactions with proteins or enzymes, stabilizing the binding and modulating their activity .

Anticancer Properties

Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer activities. For instance, compounds similar to 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid have shown IC50 values in the low micromolar range against various cancer cell lines. A notable study reported IC50 values of 1.9 µg/mL and 2.3 µg/mL against HCT-116 and MCF-7 cell lines respectively, indicating potent anticancer effects compared to doxorubicin (IC50 3.23 µg/mL) .

Antimicrobial Activity

Quinoxaline derivatives have also been explored for their antimicrobial properties. The presence of a trifluoromethyl group has been linked to enhanced biological activity against pathogens. For example, modifications in the quinoxaline structure have yielded compounds with improved efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The trifluoromethyl substitution significantly increased trypanocidal activity while reducing cytotoxicity to host cells .

Case Studies

Study Target Findings
Benitez et al. (2017)T. cruziCompounds with trifluoromethyl substitutions showed over 25-fold increase in trypanocidal activity .
Torres et al. (2023)Cancer Cell LinesDemonstrated significant antiproliferative effects in MCF-7 cells at submicromolar concentrations due to structural modifications .
MDPI Review (2021)Various Cancer TypesHighlighted diverse synthetic routes leading to biologically active quinoxalines with promising anticancer properties .

Q & A

Q. Characterization Methods :

  • NMR/FTIR : Confirm substituent positions (e.g., trifluoromethyl at C3, methyl groups at C6/C7) .
  • HPLC/MS : Assess purity and molecular weight .
  • X-ray Crystallography (if available): Resolve ambiguities in regiochemistry .

Basic: What biological activities are associated with this compound, and how are they evaluated experimentally?

Answer:
The compound exhibits:

  • Kinase Inhibition : Tested via enzymatic assays (e.g., EGFR or VEGFR kinases) using fluorescence-based or radiometric methods .
  • Antimicrobial Activity : Evaluated against bacterial/fungal strains via minimum inhibitory concentration (MIC) assays .
  • Anticancer Potential : Screened in cell viability assays (e.g., MTT) using cancer cell lines .

Q. Key Controls :

  • Compare activity against structurally similar analogs (e.g., 6,7-dimethoxy or non-trifluoromethyl derivatives) to isolate substituent effects .

Advanced: How can substitution reactions at the quinoxaline core be optimized for targeted bioactivity?

Answer:
Methodology :

Reagent Selection : Use Pd-catalyzed cross-coupling (Suzuki/Miyaura) for aryl substitutions or SNAr with amines/thiols for chloro group replacement .

Solvent/Base Optimization : Polar aprotic solvents (DMF, DMSO) with K₂CO₃ or Cs₂CO₃ enhance nucleophilicity .

Computational Screening : Apply density functional theory (DFT) to predict reactivity and regioselectivity of substitution sites .

Case Study : Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate undergoes chloro substitution with amines to yield derivatives with improved kinase inhibition .

Advanced: How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

Answer:
Root Causes :

  • Assay Variability : Differences in buffer pH, enzyme sources, or incubation times .
  • Structural Ambiguity : Regiochemical misassignment (e.g., methyl vs. methoxy groups) .

Q. Resolution Strategies :

Standardized Protocols : Adopt consensus assay conditions (e.g., ATP concentration in kinase assays) .

Structural Validation : Use 2D NMR (COSY, NOESY) or X-ray crystallography to confirm substituent positions .

Meta-Analysis : Compare data across analogs (e.g., 6,7-dimethyl vs. 6,7-dimethoxy derivatives) to identify substituent-activity trends .

Advanced: How can computational modeling accelerate the design of derivatives with enhanced properties?

Answer:
Approaches :

Reaction Path Prediction : Quantum mechanics/molecular mechanics (QM/MM) simulations identify low-energy pathways for functionalization .

Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases) .

QSAR Modeling : Relate substituent electronic parameters (Hammett σ) or steric bulk to bioactivity .

Example : ICReDD’s workflow integrates computational screening with experimental validation to prioritize derivatives for synthesis .

Advanced: How do substituent electronic and steric effects modulate the compound’s bioactivity?

Answer:
Methodology :

Electronic Effects :

  • Trifluoromethyl groups enhance electron-withdrawing properties, increasing electrophilicity for nucleophilic attack in target enzymes .
  • Methyl groups at C6/C7 improve lipophilicity, enhancing membrane permeability .

Steric Effects :

  • Bulky substituents (e.g., benzylamino groups) may hinder binding in enzyme active sites .

Q. Experimental Validation :

  • Compare logP values (HPLC) and enzyme inhibition kinetics (Lineweaver-Burk plots) across derivatives .

Advanced: What strategies mitigate instability or decomposition during storage or reactions?

Answer:
Stabilization Techniques :

Storage : Anhydrous conditions (desiccants) and inert atmospheres (N₂/Ar) prevent hydrolysis/oxidation .

Reaction Conditions : Avoid strong bases or oxidants; use stabilizing ligands (e.g., PPh₃) in metal-catalyzed reactions .

Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH) and LC-MS to identify decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid
Reactant of Route 2
6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.